(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that contains a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction with a pyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Oxidation and Functional Group Manipulation: The final steps involve oxidation to introduce the keto group and further functional group manipulations to obtain the desired carboxylic acid functionality
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products:
Oxidation Products: Oxidized derivatives with additional keto or carboxyl groups.
Reduction Products: Alcohol derivatives with hydroxyl groups replacing the keto group.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and varying functional groups.
Pyrrolidine-Pyridine Hybrids: Other compounds that combine pyrrolidine and pyridine moieties
Uniqueness: (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2S)-5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t6?,9-/m0/s1 |
InChI Key |
RREVOBNPKYLWMG-HSOSERFQSA-N |
Isomeric SMILES |
C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=N2 |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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